molecular formula C9H18ClF2N B2906282 [2-(4,4-Difluorocyclohexyl)ethyl](methyl)amine hydrochloride CAS No. 2097936-39-3

[2-(4,4-Difluorocyclohexyl)ethyl](methyl)amine hydrochloride

Cat. No.: B2906282
CAS No.: 2097936-39-3
M. Wt: 213.7
InChI Key: VBRTXPCGPDKSNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure features a 4,4-difluorocyclohexyl group attached to an ethyl chain, a methylamine moiety, and a hydrochloride salt. The fluorine atoms enhance lipophilicity and metabolic stability, making it valuable for optimizing pharmacokinetic properties in drug candidates .

Properties

IUPAC Name

2-(4,4-difluorocyclohexyl)-N-methylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17F2N.ClH/c1-12-7-4-8-2-5-9(10,11)6-3-8;/h8,12H,2-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRTXPCGPDKSNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1CCC(CC1)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4,4-Difluorocyclohexyl)ethyl](methyl)amine hydrochloride typically involves the reaction of 4,4-difluorocyclohexanone with methylamine under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

[2-(4,4-Difluorocyclohexyl)ethyl](methyl)amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitriles.

    Reduction: The compound can be reduced to form simpler amines or hydrocarbons.

    Substitution: The difluorocyclohexyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of nitriles or oxides.

    Reduction: Formation of simpler amines or hydrocarbons.

    Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

[2-(4,4-Difluorocyclohexyl)ethyl](methyl)amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(4,4-Difluorocyclohexyl)ethyl](methyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl group may enhance binding affinity and specificity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2-(4,4-Difluorocyclohexyl)ethylamine hydrochloride with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Source
2-(4,4-Difluorocyclohexyl)ethylamine HCl C₉H₁₈ClF₂N 213.69 Ethyl linker, methylamine, difluorocyclohexyl group
1-(4,4-Difluorocyclohexyl)propan-1-amine HCl C₉H₁₈ClF₂N 213.69 Propane chain, amine at position 1, difluorocyclohexyl group
(2S)-2-Amino-2-(4,4-difluorocyclohexyl)acetic acid HCl C₈H₁₄ClF₂NO₂ 229.65 Amino acid backbone, carboxylic acid group, difluorocyclohexyl substituent
(R)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid HCl C₉H₁₆ClF₂NO₂ 251.68 Chiral amino acid, extended alkyl chain, potential for peptide synthesis
5-Amino-1-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carbonitrile C₁₀H₁₁F₂N₄ 223.22 Pyrazole ring, nitrile group, CNS-targeting potential

Notes:

  • Fluorine Impact : All compounds incorporate a 4,4-difluorocyclohexyl group, which improves membrane permeability and resistance to oxidative metabolism .
  • Functional Groups: Variations in linkers (ethyl, propane) and substituents (methylamine, carboxylic acid, nitrile) dictate solubility, target affinity, and metabolic pathways. For example, the carboxylic acid in C₈H₁₄ClF₂NO₂ may enhance solubility but reduce blood-brain barrier penetration compared to the amine derivatives .
2-(4,4-Difluorocyclohexyl)ethylamine HCl
  • Synthesis : Likely synthesized via reductive amination of 2-(4,4-difluorocyclohexyl)acetaldehyde with methylamine, followed by HCl salt formation (analogous to methods in ).
  • Applications: Potential intermediate for dopamine receptor modulators or kinase inhibitors due to its amine functionality and fluorinated hydrophobic core .
1-(4,4-Difluorocyclohexyl)propan-1-amine HCl
(R)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid HCl
  • Chirality: The (R)-configuration is critical for interactions with biological targets (e.g., amino acid transporters or proteases). This compound could serve as a building block for peptide-based therapeutics .
Pyrazole Derivatives (e.g., C₁₀H₁₁F₂N₄)
  • Bioactivity : Pyrazole rings are common in kinase inhibitors (e.g., JAK/STAT inhibitors). The nitrile group may act as a hydrogen bond acceptor, enhancing target engagement .

Analytical Data and Research Findings

  • LCMS/HPLC : A structurally related compound (Reference Example 105, EP 4 374 877 A2) showed an LCMS m/z of 540.2 [M+H]⁺ and HPLC retention time of 1.11 minutes under acidic conditions, suggesting methods for characterizing the target compound .
  • Purity and Availability : Commercial suppliers (e.g., ECHEMI) offer 2-(4,4-Difluorocyclohexyl)ethylamine HCl with ≥90% purity, typically packaged in 25 kg drums for industrial use .

Biological Activity

2-(4,4-Difluorocyclohexyl)ethyl(methyl)amine hydrochloride is a synthetic organic compound characterized by its unique structural features, including a difluorocyclohexyl group linked to an ethyl chain and a methylamine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various biological targets.

Structure and Properties

The structural configuration of 2-(4,4-Difluorocyclohexyl)ethyl(methyl)amine hydrochloride suggests possible interactions with neurotransmitter systems, making it a candidate for neuropharmacological research. Its characteristics can be summarized as follows:

Property Details
Molecular Formula C₉H₁₄ClF₂N
Molecular Weight 201.67 g/mol
CAS Number Not specified
Structural Features Difluorocyclohexyl group, ethyl chain, methylamine moiety

Predicted Biological Activity

Computational models, such as the Prediction of Activity Spectra for Substances (PASS), indicate that 2-(4,4-Difluorocyclohexyl)ethyl(methyl)amine hydrochloride may exhibit various pharmacological activities. Although specific experimental data is limited, predictions suggest potential interactions with several biological pathways.

Potential Pharmacological Activities

  • Antidepressant Effects : Similar compounds have shown potential in modulating neurotransmitter systems relevant to mood regulation.
  • Anticancer Properties : Structural analogs have demonstrated inhibitory effects on ATPase activity in cancer cell lines, suggesting possible applications in oncology.
  • Neuropharmacological Applications : The compound's structure may allow it to interact with receptors involved in neurological functions.

The precise mechanism of action for 2-(4,4-Difluorocyclohexyl)ethyl(methyl)amine hydrochloride remains largely uncharacterized due to the lack of direct experimental studies. However, it is hypothesized that the compound may interact with specific molecular targets such as receptors or enzymes, modulating their activity and leading to various biological effects.

Interaction Studies

Interaction studies are crucial for understanding the pharmacodynamics of this compound. Key areas of investigation include:

  • Binding affinities to neurotransmitter receptors.
  • Effects on enzyme activity related to drug metabolism and resistance mechanisms.

Case Studies and Research Findings

While specific case studies on 2-(4,4-Difluorocyclohexyl)ethyl(methyl)amine hydrochloride are scarce, research on structurally similar compounds provides insights into its potential biological activities.

  • P-glycoprotein Modulation : Compounds with similar structural features have been shown to influence P-glycoprotein (P-gp) activity. For instance, analogs containing cyclohexyl groups have been reported to reverse drug resistance in cancer cells by inhibiting P-gp ATPase activity .
  • Cellular Assays : In vitro studies on related compounds have demonstrated effects on cellular processes such as apoptosis and proliferation in cancer models. These findings underscore the necessity for further research on 2-(4,4-Difluorocyclohexyl)ethyl(methyl)amine hydrochloride to elucidate its biological impact.

Q & A

Q. What are the optimal synthetic routes for 2-(4,4-difluorocyclohexyl)ethylamine hydrochloride, and how can reaction efficiency be maximized?

The compound is typically synthesized via reductive amination starting from 4,4-difluorocyclohexanone. A common approach involves reacting the ketone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) under acidic conditions (e.g., acetic acid) . For scalability, catalytic hydrogenation with Pd/C under hydrogen gas can enhance yield. Key parameters include maintaining a pH of 6-7 and controlling reaction temperature (25–40°C) to minimize side products. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .

Q. What analytical techniques are most effective for characterizing 2-(4,4-difluorocyclohexyl)ethylamine hydrochloride?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm structural integrity, with characteristic signals for the difluorocyclohexyl group (δ ~2.1–2.5 ppm for axial/equatorial protons) and methylamine (δ ~2.3–2.7 ppm) .
  • Mass spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion peak at m/z 196.1 (free base) and adducts (e.g., [M+H]+^+) .
  • HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) assesses purity, with retention times calibrated against standards .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous systems?

The hydrochloride salt enhances water solubility (up to 50 mg/mL at 25°C) by forming ionic interactions, critical for biological assays. Stability studies in PBS (pH 7.4) show <5% degradation over 72 hours at 4°C. However, prolonged exposure to light or basic conditions (pH >8) accelerates decomposition, necessitating storage in amber vials at -20°C .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s binding affinity to neurotransmitter receptors (e.g., serotonin or norepinephrine transporters)?

  • Radioligand displacement assays : Use 3^3H-labeled serotonin or norepinephrine in HEK293 cells expressing recombinant receptors. Calculate IC50_{50} values via competitive binding curves .
  • Molecular docking : Model the compound’s difluorocyclohexyl group in receptor binding pockets (e.g., SERT or NET) using software like AutoDock Vina. The fluorine atoms’ electronegativity may enhance hydrophobic interactions .
  • Functional assays : Measure cAMP accumulation or calcium flux in transfected cells to assess agonism/antagonism .

Q. What strategies resolve contradictions in enantiomer-specific activity data for this compound?

Contradictions often arise from racemic mixtures in early studies. To address this:

  • Chiral separation : Use preparative HPLC with a chiral column (e.g., Chiralpak AD-H) to isolate (R)- and (S)-enantiomers .
  • Enantioselective synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during reductive amination to favor a specific enantiomer .
  • Biological validation : Test separated enantiomers in receptor-binding assays to correlate stereochemistry with activity .

Q. What methodological considerations are critical for in vivo pharmacokinetic (PK) studies of this compound?

  • Dosing formulation : Prepare solutions in saline with 5% DMSO for intravenous administration; monitor plasma stability.
  • Sampling protocol : Collect blood at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Use LC-MS/MS to quantify plasma concentrations (LLOQ: 1 ng/mL) .
  • Tissue distribution : Sacrifice animals at intervals to measure brain-to-plasma ratios, leveraging the compound’s logP (~2.5) for CNS penetration analysis .

Q. How can researchers investigate potential off-target enzyme interactions (e.g., cytochrome P450 inhibition)?

  • Fluorometric microsomal assays : Incubate the compound with human liver microsomes and CYP450 isoforms (CYP3A4, CYP2D6). Measure residual enzyme activity using probe substrates (e.g., midazolam for CYP3A4) .
  • IC50_{50} determination : Plot inhibition curves with at least six concentrations (0.1–100 μM). A high IC50_{50} (>50 μM) suggests low inhibitory risk .
  • Computational predictions : Use tools like SwissADME to assess structural alerts for enzyme inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.